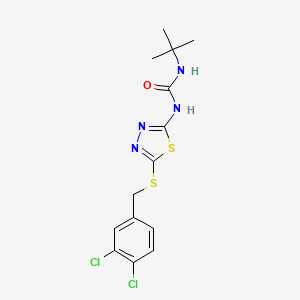

1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

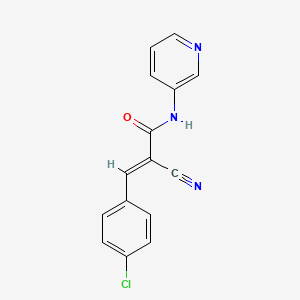

“1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea” is a complex organic compound. The molecule contains a total of 41 bonds, including 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 11 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 nitrile (aromatic) .

Molecular Structure Analysis

The molecule consists of 16 Hydrogen atoms, 16 Carbon atoms, 4 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 2 Chlorine atoms - a total of 40 atoms . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .

Aplicaciones Científicas De Investigación

Herbicidal Activities and Mechanisms

1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea and similar compounds have been investigated for their herbicidal properties. These compounds exhibit herbicidal activities by inactivating in plant tissues through specific biochemical pathways. For instance, a study by Ishizuka et al. (1971) found that urea derivatives containing 1,3,4-thiadiazole exhibited herbicidal properties similar to phenylurea herbicides, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea. The selectivity and effectiveness of these compounds in controlling unwanted plant growth are attributed to their ability to undergo N-demethylation in plant tissues, differing in rates between various plant species, which contributes to their selective herbicidal action (Ishizuka, Lee, Tatsuno, & Kubota, 1971).

Synthesis and Chemical Properties

The synthesis of this compound derivatives involves methodologies that aim to minimize the use of hazardous materials while maximizing efficiency. Bigi, Maggi, and Sartori (2000) discuss alternative and safer reagents for the synthesis of ureas, emphasizing environmentally friendly chemistry principles. This approach enhances the production of urea derivatives, including those with 1,3,4-thiadiazol-2-yl moieties, by utilizing simpler and cleaner processes (Bigi, Maggi, & Sartori, 2000).

Biological Activity

The biological activity of this compound derivatives has been a subject of interest, particularly in the context of antitumor activities. Studies on various thiadiazolyl urea derivatives have shown promising results against specific cancer cell lines, indicating their potential as therapeutic agents. For example, Ling et al. (2008) synthesized novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives and evaluated their antitumor activities, finding that some compounds exhibited promising activities (Ling, Xin, Zhong, & Jian‐xin, 2008).

Anion Binding Properties

The chemical structure of urea derivatives, including those with 1,3,4-thiadiazol-2-yl moieties, allows them to function as effective anion receptors. Marcos et al. (2014) synthesized new diurea and dithiourea receptors based on p-tert-butyldihomooxacalix[4]arene, demonstrating their ability to bind various anions. These findings suggest potential applications in sensing and separation technologies, where the selective binding of anions is critical (Marcos, Teixeira, Segurado, Ascenso, Bernardino, Brancatelli, & Geremia, 2014).

Propiedades

IUPAC Name |

1-tert-butyl-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N4OS2/c1-14(2,3)18-11(21)17-12-19-20-13(23-12)22-7-8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAUWIMBLDVHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2699716.png)

![3-amino-2-(4-chlorobenzoyl)-6-methyl-N-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2699717.png)

![3-(8-Methyl-1,8-diazaspiro[4.5]decane-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B2699718.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2699719.png)

![7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide](/img/structure/B2699727.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2699729.png)

![2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2699732.png)

![N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide](/img/structure/B2699737.png)